molecular formula C21H30ClN3 B12535753 N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine CAS No. 681211-53-0

N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine

Cat. No.: B12535753
CAS No.: 681211-53-0
M. Wt: 359.9 g/mol
InChI Key: MGMJUEUQRDUHLF-UHFFFAOYSA-N
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Description

N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine is a chemical compound that has garnered interest due to its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound is a derivative of acridine, a structure known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine typically involves the reaction of 6-chloro-1,2,3,4-tetrahydroacridine with octane-1,8-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases. The compound may also interact with other molecular pathways involved in oxidative stress and protein aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors. Its potential for lower hepatotoxicity and improved efficacy makes it a promising candidate for further research and development .

Properties

CAS No.

681211-53-0

Molecular Formula

C21H30ClN3

Molecular Weight

359.9 g/mol

IUPAC Name

N'-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine

InChI

InChI=1S/C21H30ClN3/c22-16-11-12-18-20(15-16)25-19-10-6-5-9-17(19)21(18)24-14-8-4-2-1-3-7-13-23/h11-12,15H,1-10,13-14,23H2,(H,24,25)

InChI Key

MGMJUEUQRDUHLF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCCCCCCN

Origin of Product

United States

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